molecular formula C13H12Cl3N B1356797 [4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride CAS No. 618910-51-3

[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride

Cat. No. B1356797
M. Wt: 288.6 g/mol
InChI Key: JDOPYPNOJWRQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride” is a chemical compound with the CAS Number: 742107-57-9 . It has a molecular weight of 288.6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11Cl2N.ClH/c14-11-7-6-10 (8-12 (11)15)13 (16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ring-Fission/C–C Bond Cleavage Reactions : Research by Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to the formation of various compounds including N′-benzoyl-N-[(3,4-dichlorophenyl)ethyl]-N-methylguanidine and N,N′-bis[(3,4-dichlorophenyl)ethyl]-N,N′-dimethylmethanediamine. This study highlights the compound's role in complex organic reactions and its potential in synthesizing new chemical entities (Jäger et al., 2002).

  • Synthesis of 3-Phenyl-1H-Pyrazole Derivatives : A study by Liu et al. (2017) involved the synthesis of 3-phenyl-1H-pyrazole, an intermediate in the creation of biologically active compounds, where derivatives of [4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride played a crucial role. This underscores its importance in synthesizing compounds with potential anticancer properties (Liu et al., 2017).

Biological Activity and Pharmacological Research

  • Monoamine Oxidase Inhibition : Williams and Lawson (1998) discovered that certain derivatives, such as 1-methyl-3-phenyl-Delta3-pyrroline and its 4-chlorophenyl analogue, act as irreversible inhibitors of monoamine oxidase B in rat liver mitochondria. This indicates the compound's potential in the development of treatments for neurological conditions (Williams & Lawson, 1998).

  • Antipathogenic Properties : Limban et al. (2011) synthesized and analyzed various derivatives, including those with a 3,4-dichlorophenyl moiety, for their interaction with bacterial cells. They found significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating the compound's potential in developing antimicrobial agents (Limban et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-(3,4-dichlorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N.ClH/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10;/h1-7H,8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOPYPNOJWRQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592109
Record name 1-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride

CAS RN

618910-51-3
Record name 1-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)benzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.